4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that contains both benzimidazole and triazine rings. These types of compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-guanidinobenzimidazole with versatile benzaldehydes under specific conditions . The structures of the prepared compounds are confirmed using IR, 1H NMR spectroscopy, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process would likely be optimized for yield and purity, employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide are commonly used as catalysts.
Oxidation and Reduction: Specific oxidizing and reducing agents are employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound .
Scientific Research Applications
4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the inhibition of specific enzymes, such as dihydrofolate reductase . This inhibition disrupts the folate pathway, which is crucial for DNA synthesis and cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Known for its potent inhibition of dihydrofolate reductase.
Other Benzimidazole Derivatives: These compounds share similar pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its specific structure, which combines the properties of both benzimidazole and triazine rings. This combination enhances its pharmacological potential and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H12N6O2 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
4-(2-nitrophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C15H12N6O2/c16-14-18-13(9-5-1-3-7-11(9)21(22)23)20-12-8-4-2-6-10(12)17-15(20)19-14/h1-8,13H,(H3,16,17,18,19) |
InChI Key |
ZHOOKLKZVVOBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.